Diethylphosphonoacetate

描述

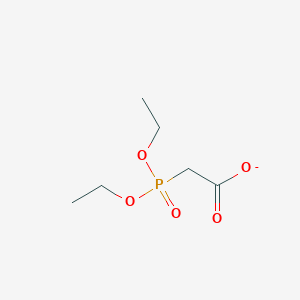

Diethylphosphonoacetate (CAS: 1067-74-9) is a phosphonate ester with the molecular formula C₇H₁₅O₅P and a molecular weight of 210.166 g/mol . It is widely utilized in organic synthesis, particularly in Wittig-Horner reactions, to generate α,β-unsaturated esters and ketones via olefination of aldehydes . Its structure features a phosphonate group (PO(OR)₂) adjacent to an ester moiety, enabling nucleophilic reactivity at the α-carbon. The compound is commercially available (e.g., 95% purity from Alfa Aesar) and can be synthesized by reacting bromoacetate derivatives with triethylphosphite under solvent-free conditions . Applications span pharmaceuticals (e.g., pyrotinib maleate synthesis ), agrochemicals, and materials science.

属性

分子式 |

C6H12O5P- |

|---|---|

分子量 |

195.13 g/mol |

IUPAC 名称 |

2-diethoxyphosphorylacetate |

InChI |

InChI=1S/C6H13O5P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H,7,8)/p-1 |

InChI 键 |

DVQMPWOLBFKUMM-UHFFFAOYSA-M |

规范 SMILES |

CCOP(=O)(CC(=O)[O-])OCC |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Differences

A comparative analysis of key phosphonoacetate derivatives is summarized in Table 1.

Stability and Handling

- This compound is moisture-sensitive but stable under inert storage. In contrast, disodium phosphonoacetate is hygroscopic and requires anhydrous handling .

- Ethyl (diphenylphosphoryl)acetate demonstrates superior thermal stability due to aromatic substituents, enabling high-temperature reactions .

Research Findings and Case Studies

- Pharmaceutical Synthesis: this compound was critical in synthesizing pyrotinib maleate, an EGFR inhibitor, via a Wittig reaction with aldehyde intermediates .

- Comparative Reactivity: In reactions with 1,2,3-indantrione, this compound formed stable olefins, whereas diethyl(cyanomethyl)phosphonate required two equivalents for complete conversion .

- Steric Effects: tert-Butyl this compound showed slower reaction rates compared to methyl or ethyl derivatives in TiCl₄-mediated couplings, highlighting the impact of steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。